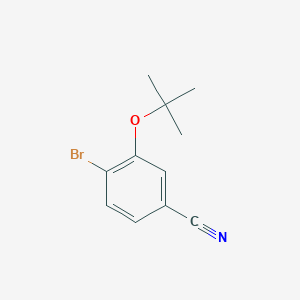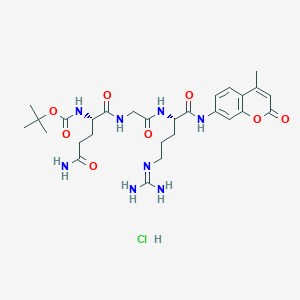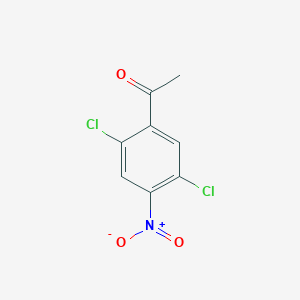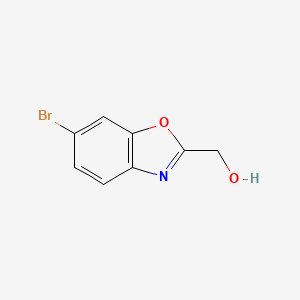
3-terc-Butoxi-4-bromobenzo nitrilo
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-tert-Butoxy-4-bromobenzonitrile consists of a benzene ring substituted with a bromine atom, a nitrile group, and a tert-butoxy group. The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
3-tert-Butoxy-4-bromobenzonitrile is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Síntesis de Moléculas Complejas
El compuesto se puede usar en la síntesis de moléculas complejas. Por ejemplo, se puede usar en la producción de 2-[6-(3-{4-[(terc-butoxi)carbonil]piperazin-1-il}propoxi)piridin-3-il]ácido acético y 5-{4-[2-(2-{[(terc-butoxi)carbonil]amino}etoxi)etil]piperazin-1-il}pirimidin-2-carboxílico ácido .
Reacción de Suzuki
3-terc-Butoxi-4-bromobenzo nitrilo puede participar en la reacción de Suzuki en condiciones sin disolvente . La reacción de Suzuki es un tipo de reacción de acoplamiento cruzado, que se utiliza para formar enlaces carbono-carbono.
Síntesis de Compuestos Bioactivos
El compuesto se puede usar en la síntesis de compuestos bioactivos. Por ejemplo, se puede usar en la producción de (4R)-5-terc-Butoxi-4-{[(9H-fluoren-9-ilmetoxi)carbonil]amino}-5-oxopentanoico ácido .
Producción de Productos Farmacéuticos
this compound se puede usar en la producción de productos farmacéuticos. Por ejemplo, se puede usar en la síntesis de Cabazitaxel, un medicamento utilizado para el tratamiento del cáncer de próstata .
Arilación de Derivados de Tiofeno
El compuesto se puede usar en la arilación de derivados de tiofeno . Este proceso es importante en la síntesis de varios compuestos orgánicos.
Safety and Hazards
3-tert-Butoxy-4-bromobenzonitrile is harmful if swallowed or in contact with skin. It causes serious eye irritation. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended when handling this compound .
Mecanismo De Acción
Target of Action
It’s known that bromobenzonitriles are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
3-tert-Butoxy-4-bromobenzonitrile likely interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, an atom or molecule that donates an electron pair to form a chemical bond, interacts with an electrophilic carbon in the bromobenzonitrile .
Biochemical Pathways
Bromobenzonitriles are often involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The LogP values, which predict the compound’s solubility in water and lipids, range from 2.03 to 2.74 .
Result of Action
As a bromobenzonitrile, it’s likely involved in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to various downstream effects depending on the specific context of the reaction .
Action Environment
The action, efficacy, and stability of 3-tert-Butoxy-4-bromobenzonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it’s often involved in is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can maintain its stability and efficacy in diverse chemical environments .
Análisis Bioquímico
Molecular Mechanism
The molecular mechanism of 3-tert-Butoxy-4-bromobenzonitrile involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. This binding can result in changes in gene expression, which in turn affects the production of proteins and other molecules essential for cellular function. The exact mechanism can vary depending on the specific biomolecule involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-tert-Butoxy-4-bromobenzonitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound may degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression or enzyme activity .
Dosage Effects in Animal Models
The effects of 3-tert-Butoxy-4-bromobenzonitrile can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. For example, high doses of the compound may result in toxic or adverse effects, such as cell death or damage to tissues. The threshold effects observed in these studies can provide valuable information on the safe and effective use of the compound .
Metabolic Pathways
3-tert-Butoxy-4-bromobenzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic flux or metabolite levels. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 3-tert-Butoxy-4-bromobenzonitrile within cells and tissues involve various transporters and binding proteins. These molecules help in the localization and accumulation of the compound in specific cellular compartments. The distribution of the compound can influence its effectiveness and the nature of its interactions with biomolecules .
Subcellular Localization
3-tert-Butoxy-4-bromobenzonitrile is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific organelles, where it can interact with enzymes or proteins. This localization is crucial for the compound’s effectiveness in influencing cellular processes .
Propiedades
IUPAC Name |
4-bromo-3-[(2-methylpropan-2-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-8(7-13)4-5-9(10)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXUFMMOFMVQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















